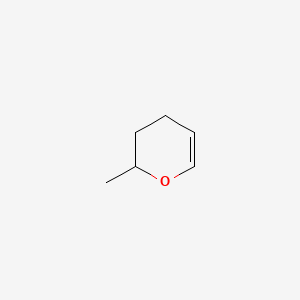
2-Methyl-3,4-dihydro-2h-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions have been employed to prepare diverse derivatives of 3,4-dihydro-2H-pyrans .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The dehydration of tetrahydrofurfuryl alcohol remains a widely used method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include tetrahydropyran derivatives, lactones, and various substituted pyrans .
Scientific Research Applications
2-Methyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The compound forms tetrahydropyranyl ethers, which protect alcohols from various reactions and can be removed by acidic hydrolysis.
Medicine: The compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran primarily involves its role as a protecting group in organic synthesis. When used to protect alcohols, the compound reacts with the alcohol to form a tetrahydropyranyl ether. This protects the alcohol from various reactions, and the protecting group can be removed by acidic hydrolysis, regenerating the free alcohol .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: This compound is structurally similar but lacks the methyl group at the 2-position.
Tetrahydropyran: A fully saturated analog of 2-Methyl-3,4-dihydro-2H-pyran, used similarly as a protecting group.
2,3-Dihydro-4H-pyran: An isomer with the double bond in a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its reactivity and the stability of the products formed. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
27156-32-7 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3 |
InChI Key |
YTJGCGBAGAZNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)

![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)


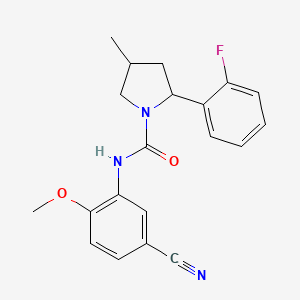
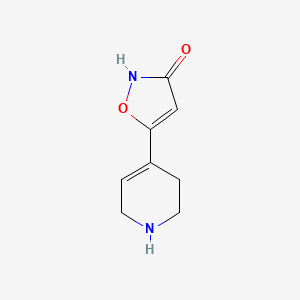
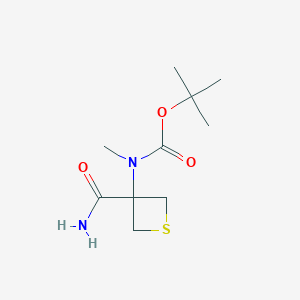
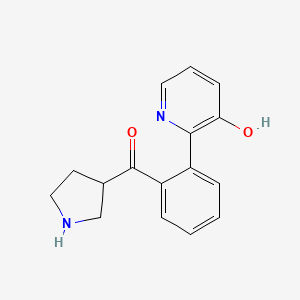
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)


